molecular formula C6H14ClNO B14804334 ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride

((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B14804334
M. Wt: 151.63 g/mol
InChI Key: XQUDEODBOXKGJB-KGZKBUQUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent such as tetrahydrofuran (THF) or ethanol .

Industrial Production Methods: Industrial production of ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride may involve continuous flow synthesis techniques to ensure high yield and purity. These methods utilize packed columns with catalysts like Raney® nickel and low boiling point alcohols to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: LiAlH4 in THF or NaBH4 in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Chemistry: ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride is used as a building block in the synthesis of various complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .

Biology: In biological research, the compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies. Its ability to modulate biological pathways makes it a useful tool in understanding cellular mechanisms .

Medicine: The compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties, including its ability to act as an agonist or antagonist at specific receptors. Its chiral nature also makes it a candidate for developing enantiomerically pure drugs .

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and polymers. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride is unique due to its chiral nature and the presence of both methyl and hydroxyl groups. These structural features contribute to its distinct reactivity and biological activity compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

[(2R,4R)-4-methylpyrrolidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1

InChI Key

XQUDEODBOXKGJB-KGZKBUQUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](NC1)CO.Cl

Canonical SMILES

CC1CC(NC1)CO.Cl

Origin of Product

United States

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